molecular formula C14H13NO B2707612 2-(6-Methoxynaphthalen-2-yl)propanenitrile CAS No. 86603-94-3

2-(6-Methoxynaphthalen-2-yl)propanenitrile

Cat. No.: B2707612
CAS No.: 86603-94-3
M. Wt: 211.264
InChI Key: QAILMFURFUYAJA-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)propanenitrile is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.264. The purity is usually 95%.
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Scientific Research Applications

Fluorogenic Labeling in High-Performance Liquid Chromatography

A derivative of 2-(6-Methoxynaphthalen-2-yl)propanenitrile, namely the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for analyzing biologically important thiols such as glutathione, cysteine, and others. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, facilitating their separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Corrosion Inhibition in Mild Steel

Hydrazone derivatives of this compound, such as HYD-1 and HYD-2, have shown significant corrosion inhibition properties for mild steel in hydrochloric acid. These derivatives are effective in reducing corrosion, with maximum inhibition efficiencies of 96% and 84%, respectively. Their adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating a combination of chemisorption and physisorption (Chaouiki et al., 2020).

Synthesis and Characterization of Derivatives

The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a derivative of this compound, has been synthesized and characterized. This derivative was analyzed using various spectroscopic methods, contributing to the understanding of its structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic studies have been conducted on (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. These studies include vibrational characteristic analysis, molecular electrostatic potential, natural bond orbital analysis, and docking studies. Such research offers insights into the electronic and structural properties of this compound (Sakthivel et al., 2018).

Anticorrosive Properties in Steel

Further research on hydrazone derivatives of this compound has revealed their excellent anticorrosive properties on mild steel surfaces in acidic environments. This research combines electrochemical techniques and theoretical approaches, demonstrating their high inhibition efficiency and providing insights into the mechanisms of corrosion inhibition (Chafiq et al., 2020).

Synthesis and Metal Complex Formation

Metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate with various metal ions like Cd(II), Zn(II), and Ni(II) have been synthesized and characterized. These complexes have been studied for their structural and chemical properties using techniques like FTIR spectroscopy and UV-Vis spectroscopy, contributing to the field of coordination chemistry (Yousif, Shneine, Ahmed, & Salman, 2013).

Mechanism of Action

Target of Action

It is structurally similar to naproxen , a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, both COX-1 and COX-2 .

Mode of Action

Given its structural similarity to naproxen , it may also act as an inhibitor of the COX enzymes, thereby reducing the production of prostaglandins, which are involved in the inflammatory response.

Biochemical Pathways

If it acts similarly to naproxen , it would affect the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins and thromboxanes.

Result of Action

If it acts similarly to Naproxen , it would reduce inflammation by decreasing the production of prostaglandins.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAILMFURFUYAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86603-94-3
Record name 2-(6-methoxynaphthalen-2-yl)propanenitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 50 ml of dry THF, were suspended 3.0 g of oa (6-methoxy-2-naphthyl)-propanamide, followed by adding thereto 8.3 g of trifluoroacetic anhydride and then stirring at room temperature for 12 hours. The resulting reaction mixture was poured into 200 ml of iced water, and then precipitated white solid was filtered off. After purifying with silica gel column, the product was recrystallized twice with ethanol to obtain 2.1 g of oa (6-methoxy-2-naphthyl)propanonitrile (Compound No. 1-1) of this invention.
Name
(6-methoxy-2-naphthyl)-propanamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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8.3 g
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reactant
Reaction Step Two
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Quantity
200 mL
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reactant
Reaction Step Three
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Quantity
50 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 Grams of anhydrous aluminum chloride are added portionwise and under stirring to a solution containing 14.5 g of 2-(5-bromo-6-methoxy-2-naphthyl)propionitrile dissolved in 60 ml of methylene chloride and 8.3 ml of mesitylene, while keeping the temperature at about 20° C. The reaction mixture is kept at this temperature under stirring for 1 hour and then is slowly poured into a mixture made of 60 g of crushed ice and of 20 ml of a 6N aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring and the aqueous layer is discarded. The organic layer is twice washed with 25 ml of a 6N aqueous solution of hydrochloric acid, then with 25 ml of water and is dried over anhydrous sodium sulfate. The organic solution is evaporated to dryness under vacuum and the residue is crystallized from tetrachloroethylene obtaining 7.5 g of product with a yield of 71%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(5-bromo-6-methoxy-2-naphthyl)propionitrile
Quantity
14.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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60 mL
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8.3 mL
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Reaction Step Seven

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